molecular formula C16H21N3O6S B7580411 ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Cat. No.: B7580411
M. Wt: 383.4 g/mol
InChI Key: RQGQVRLBMXTYSX-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzooxazole ring, a sulfonamide group, and a tetrahydropyridinecarboxylate moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the tetrahydropyridinecarboxylate moiety under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[(3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)SULFONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its combination of a benzooxazole ring, sulfonamide group, and tetrahydropyridinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

ethyl 4-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-3-24-16(21)19-8-6-11(7-9-19)17-26(22,23)12-4-5-13-14(10-12)25-15(20)18(13)2/h4-5,10-11,17H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQVRLBMXTYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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